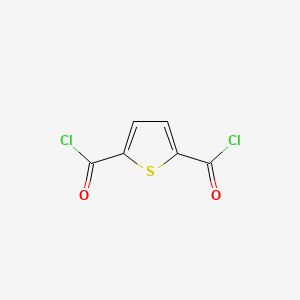

2,5-Thiophenedicarbonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRQTPGCFCBLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396337 | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3857-36-1 | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Thiophenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Thiophenedicarbonyl Dichloride and Its Precursors

Established Synthetic Pathways to 2,5-Thiophenedicarboxylic Acid

The generation of 2,5-thiophenedicarboxylic acid can be achieved through various routes, primarily involving the transformation of aliphatic precursors or the functionalization of thiophene-based starting materials.

Conversion Strategies from Aliphatic Precursors

A prevalent industrial method for synthesizing 2,5-thiophenedicarboxylic acid involves the reaction of adipic acid with thionyl chloride. researchgate.netresearchgate.netchemicalbook.com This process, often catalyzed by pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), proceeds through a complex series of reactions including chlorination and cyclization to form the thiophene (B33073) ring. researchgate.netchemicalbook.comgoogle.com The reaction is typically carried out at elevated temperatures, with the excess thionyl chloride often serving as both a reactant and a solvent. researchgate.netchemicalbook.com

A detailed industrial-scale process starts with charging adipic acid and a catalyst like 4-dimethylaminopyridine into a reactor, followed by the addition of thionyl chloride. chemicalbook.com The reaction mixture is heated to a reflux temperature of around 78-81°C. chemicalbook.com After the initial reaction, excess thionyl chloride is removed, and the temperature is further increased to complete the reaction. researchgate.netchemicalbook.com The resulting acid chloride is then hydrolyzed to yield 2,5-thiophenedicarboxylic acid. researchgate.netchemicalbook.com

| Parameter | Value | Reference |

| Starting Material | Adipic Acid | researchgate.netresearchgate.netchemicalbook.com |

| Reagent | Thionyl Chloride | researchgate.netresearchgate.netchemicalbook.com |

| Catalyst | Pyridine or 4-dimethylaminopyridine | researchgate.netchemicalbook.comgoogle.com |

| Temperature | 78-95°C | chemicalbook.comgoogle.com |

| Yield | ~75.6% | chemicalbook.com |

Alternative Routes for Thiophenedicarboxylic Acid Formation

Alternative synthetic strategies provide pathways to 2,5-thiophenedicarboxylic acid from different starting materials. One such method involves the reaction of thiophene with a carbon tetrachloride-alcohol reagent system in the presence of a metal catalyst, such as those based on vanadium, iron, or molybdenum. This approach can lead to the formation of 2,5-thiophenedicarboxylic acid esters, which can then be hydrolyzed to the desired diacid. researchgate.net

Another route starts from 2,5-diiodothiophene. This compound can be converted to 2,5-thiophenedicarboxylic acid through a dilithiation reaction followed by carboxylation with carbon dioxide.

The carboxylation of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 presents a conceptually related bio-based route, suggesting that similar C-H activation strategies could potentially be developed for thiophene derivatives. researchgate.net Electrochemical methods are also being explored for the synthesis of related dicarboxylic acids like FDCA, which could inspire future routes to 2,5-thiophenedicarboxylic acid. acs.org

Conversion of 2,5-Thiophenedicarboxylic Acid to 2,5-Thiophenedicarbonyl Dichloride

The transformation of 2,5-thiophenedicarboxylic acid to its corresponding dichloride is a critical step for its use in polymerization and other chemical syntheses. This is typically achieved through the use of a chlorinating agent.

Thionyl Chloride Mediated Chlorination Protocols

Thionyl chloride (SOCl₂) is the most commonly employed reagent for the conversion of 2,5-thiophenedicarboxylic acid to 2,5-thiophenedicarbonyl dichloride. orgsyn.orgacs.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.comwikipedia.org

The reaction is often carried out in an inert solvent, and the excess thionyl chloride can sometimes be used as the solvent itself. orgsyn.org Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to facilitate the reaction. acs.org The reaction temperature is typically controlled, and the volatile byproducts (SO₂ and HCl) are removed, driving the reaction to completion. orgsyn.orgmasterorganicchemistry.com

| Parameter | Value | Reference |

| Starting Material | 2,5-Thiophenedicarboxylic acid | orgsyn.orgacs.org |

| Reagent | Thionyl Chloride (SOCl₂) | orgsyn.orgacs.orgmasterorganicchemistry.com |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | acs.org |

| Temperature | Reflux | orgsyn.org |

| Product | 2,5-Thiophenedicarbonyl dichloride | sigmaaldrich.com |

Evaluation of Other Chlorinating Agents in Dichloride Formation

While thionyl chloride is prevalent, other chlorinating agents can also be utilized for the synthesis of acid chlorides from carboxylic acids. These include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comresearchgate.net

Oxalyl Chloride: Oxalyl chloride is known to be a milder and more selective reagent compared to thionyl chloride for the preparation of acyl chlorides. wikipedia.orgresearchgate.net The reaction with oxalyl chloride also produces volatile byproducts (CO, CO₂, and HCl), which simplifies the purification of the final product. wikipedia.org Similar to thionyl chloride, the reaction is often catalyzed by DMF. wikipedia.orgresearchgate.net

Phosphorus Pentachloride: Phosphorus pentachloride is another powerful chlorinating agent that can convert carboxylic acids to their corresponding acid chlorides. wikipedia.orgbyjus.com The reaction produces phosphoryl chloride (POCl₃) as a byproduct, which has a significantly different boiling point from the desired acid chloride, allowing for separation by distillation. wikipedia.orgwikipedia.org

The choice of chlorinating agent can depend on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule. masterorganicchemistry.comwikipedia.org

| Chlorinating Agent | Key Features | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | Widely used, cost-effective | SO₂, HCl (gaseous) | masterorganicchemistry.comwikipedia.org |

| Oxalyl Chloride ((COCl)₂) | Milder, more selective | CO, CO₂, HCl (gaseous) | wikipedia.orgresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Strong chlorinating agent | POCl₃, HCl | wikipedia.orgbyjus.com |

Optimization Strategies for Yield and Purity in 2,5-Thiophenedicarbonyl Dichloride Synthesis

Optimizing the synthesis of 2,5-thiophenedicarbonyl dichloride involves careful control of reaction parameters in both the formation of the precursor diacid and its subsequent chlorination, as well as efficient purification of the final product.

For the synthesis of 2,5-thiophenedicarboxylic acid from adipic acid, optimization can be achieved by carefully controlling the addition rate of reactants, the reaction temperature, and the catalyst concentration. google.com A patent describes a process where a portion of the thionyl chloride is added initially, followed by the remainder at a higher temperature, which is claimed to improve the process. google.com

In the chlorination step, the choice of solvent and catalyst can significantly impact the reaction rate and yield. kthmcollege.ac.in The use of a catalyst like DMF can accelerate the reaction with thionyl chloride or oxalyl chloride. acs.orgwikipedia.org The efficient removal of gaseous byproducts is also crucial for driving the equilibrium towards product formation. masterorganicchemistry.com

Purification of the final 2,5-thiophenedicarbonyl dichloride is critical for its application in polymer synthesis. Distillation under reduced pressure is a common method for purification. google.com The boiling point of 2,5-thiophenedicarbonyl dichloride is reported to be 150-152 °C at 11 mmHg. sigmaaldrich.com Crystallization is another effective purification technique. For related compounds, a hybrid approach of distillation followed by crystallization has been shown to be highly effective in achieving high purity. google.com The melting point of pure 2,5-thiophenedicarbonyl dichloride is in the range of 43-47 °C. sigmaaldrich.com

Advanced Derivatization Chemistry and Functionalization of 2,5 Thiophenedicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions of 2,5-Thiophenedicarbonyl Dichloride

The exceptional reactivity of the acyl chloride moieties in 2,5-thiophenedicarbonyl dichloride makes it a prime substrate for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to the synthesis of a wide range of thiophene-containing derivatives, including esters, amides, and other functional compounds.

Synthesis of Thiophene-Based Diesters for Functional Materials

The reaction of 2,5-thiophenedicarbonyl dichloride with alcohols leads to the formation of thiophene-2,5-dicarboxylic acid diesters. These diesters are valuable precursors for the synthesis of high-performance polyesters and other functional materials. The properties of the resulting materials can be finely tuned by varying the structure of the alcohol used in the esterification reaction.

For instance, the synthesis of novel poly(hexamethylene 2,5-thiophenedicarboxylate-co-hexamethylene 2,5-dimethoxyterephthalate) copolyesters has been reported. dergipark.org.tr In this work, while the starting monomer was dimethyl 2,5-thiophenedicarboxylate, the synthesis of this diester can be achieved from 2,5-thiophenedicarbonyl dichloride. The resulting copolyesters exhibit properties comparable to commercial polymers like PET, with the added benefit of potential biodegradability. dergipark.org.tr The incorporation of the thiophene (B33073) unit influences the material's thermal and mechanical properties. dergipark.org.tr

A patented method describes the production of various thiophene-2,5-dicarboxylic acid diesters, including those with branched alkyl chains, by reacting the corresponding tetrahydrothiophene-2,5-dicarboxylic acid diesters. organic-chemistry.org The initial tetrahydrothiophene (B86538) derivative can be prepared from α,α'-dibromoadipate and sodium sulfide. organic-chemistry.org The subsequent conversion to the thiophene diester involves a dehydrohalogenation step. organic-chemistry.org These branched esters are noted to provide higher yields under milder conditions in subsequent reactions to form acid amides. organic-chemistry.org

Table 1: Examples of Thiophene-Based Diesters and Their Synthesis Methods

| Diester Product | Reactants | Key Reaction Type | Reference |

| Dimethyl 2,5-thiophenedicarboxylate | 2,5-Thiophenedicarbonyl dichloride, Methanol | Esterification | dergipark.org.tr |

| Di-n-butyl 2,5-thiophenedicarboxylate | Tetrahydrothiophene-2,5-dicarboxylic acid di-n-butyl ester, Chlorine | Dehydrochlorination | organic-chemistry.org |

| Diisopropyl 2,5-thiophenedicarboxylate | 3,4-Dichlorotetrahydrothiophene-2,5-dicarboxylic acid diisopropyl ester | Dehydrohalogenation | organic-chemistry.org |

This table is generated based on synthetic principles and information from the cited references.

Formation of Thiophene-Containing Diamides and Poly-Amides

The reaction of 2,5-thiophenedicarbonyl dichloride with primary and secondary amines readily yields the corresponding diamides. When reacted with diamines, this bifunctional acyl chloride serves as a monomer for the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

The synthesis of aromatic polyamides typically proceeds via low-temperature solution polycondensation or interfacial polymerization. In this process, 2,5-thiophenedicarbonyl dichloride is reacted with an aromatic diamine in a suitable solvent. The properties of the resulting polyamide can be tailored by the choice of the diamine monomer. For example, the synthesis of novel aromatic polyamides from 3,4-bis(4-aminophenyl)-2,5-diphenylpyrrole and various aromatic diacid chlorides has been demonstrated, showcasing the versatility of this synthetic approach. While this specific example doesn't use 2,5-thiophenedicarbonyl dichloride, the methodology is directly applicable.

A French patent describes the reaction of 2,5-thiophenedicarbonyl dichloride with aminophenols to produce dibenzoxazolyl thiophenes, which are useful as fluorescent brightening agents. organic-chemistry.org This reaction underscores the reactivity of the acyl chloride groups towards amine nucleophiles, a foundational step in the formation of amide bonds.

Table 2: Representative Synthesis of Aromatic Polyamides from Diacid Chlorides

| Polyamide Type | Monomers | Polymerization Method | Key Properties |

| Tetraphenylpyrrole-containing aromatic polyamides | 3,4-bis(4-aminophenyl)-2,5-diphenylpyrrole, Aromatic diacid chlorides | Low-temperature solution polycondensation | High thermal stability, good solubility in organic solvents |

| Divanillic acid-based aromatic polyamides | Divanillic acid derivatives, 4,4'-Methylenedianiline | Polycondensation | High glass transition temperatures |

This table illustrates the general synthetic strategies applicable to 2,5-thiophenedicarbonyl dichloride for polyamide synthesis.

Reactions with Heterocyclic Nucleophiles: Pyrazole (B372694) and Substituted Pyrazoles

The nucleophilic character of the nitrogen atoms in heterocyclic compounds like pyrazole and its substituted derivatives allows for their reaction with acyl chlorides to form N-acyl derivatives. The reaction of 2,5-thiophenedicarbonyl dichloride with two equivalents of a pyrazole would be expected to yield a bis(pyrazolyl)thiophene derivative, a molecule with potential applications as a ligand in coordination chemistry or as a building block for more complex supramolecular structures.

The synthesis of pyrazoles from the reaction of 1,3-diketones with hydrazine (B178648) is a common method. These 1,3-diketones can be prepared in situ from ketones and acid chlorides, further highlighting the reactivity between acyl chlorides and nitrogen-containing precursors of heterocycles.

Integration of 2,5-Thiophenedicarbonyl Dichloride Moieties into Complex Molecular Architectures

The rigid and planar thiophene core, combined with the versatile reactivity of the flanking acyl chloride groups, makes 2,5-thiophenedicarbonyl dichloride an excellent candidate for constructing complex, three-dimensional molecular architectures, including C2-symmetric catalysts for asymmetric synthesis.

Preparation of Novel C2-Symmetric Sulfur-Based Catalysts

C2-symmetric ligands have proven to be highly effective in asymmetric catalysis, as their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. researchgate.net 2,5-Thiophenedicarbonyl dichloride can be used as a scaffold to synthesize C2-symmetric ligands by reacting it with chiral nucleophiles.

A notable example is the synthesis of C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands. eurekaselect.com These ligands are prepared from the corresponding thiophene-2,5-dicarboxylic acid, which can be obtained from the hydrolysis of 2,5-thiophenedicarbonyl dichloride. The dicarboxylic acid is then coupled with chiral amino alcohols to yield the desired C2-symmetric ligands.

These thiophene-based ligands, when complexed with a metal center such as copper(II), form chiral Lewis acid catalysts. dergipark.org.treurekaselect.com The C2-symmetry of the ligand creates a well-defined chiral environment around the metal center, enabling stereoselective transformations.

Studies on Asymmetric Catalysis Employing Derived Compounds

The C2-symmetric catalysts derived from 2,5-thiophenedicarbonyl dichloride have shown significant promise in asymmetric catalysis. The Cu(II) complexes of thiophene-2,5-bis(amino-alcohol) ligands have been successfully employed as highly efficient Lewis acid catalysts in enantioselective reactions. eurekaselect.com

One such application is the asymmetric Aldol reaction of isatin (B1672199) derivatives with ketones. eurekaselect.com Using the Cu(II)-thiophene-2,5-bis(amino-alcohol) catalytic system, high yields and enantioselectivities (up to 96% ee) have been achieved. eurekaselect.com The catalyst's effectiveness is attributed to the formation of a chiral pocket that directs the approach of the substrates.

Furthermore, this catalytic system has proven to be highly enantioselective in the one-pot, three-component Domino Knoevenagel-Michael cyclization reaction of substituted isatins with malononitrile (B47326) and ethyl acetoacetate. dergipark.org.tr These reactions furnish biologically relevant spiro-oxindole frameworks in good to excellent yields and high enantioselectivities. dergipark.org.tr

Table 3: Asymmetric Reactions Catalyzed by a Cu(II)-Thiophene-2,5-bis(amino-alcohol) System

| Reaction Type | Substrates | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Aldol Reaction | Isatin derivatives, Ketones | Cu(II)-thiophene-2,5-bis(amino-alcohol) | Good to Excellent | Up to 96% | eurekaselect.com |

| Domino Knoevenagel-Michael Cyclization | Substituted isatins, Malononitrile, Ethyl acetoacetate | Cu(II)-thiophene-2,5-bis(amino-alcohol) | Good to Excellent | High | dergipark.org.tr |

This table summarizes the catalytic performance of a C2-symmetric catalyst derived from a 2,5-thiophenedicarboxylic acid precursor.

2,5-Thiophenedicarbonyl dichloride is a versatile and highly reactive building block that enables the synthesis of a wide range of functional molecules and polymers. Its ability to undergo nucleophilic acyl substitution with various nucleophiles allows for the creation of thiophene-containing diesters, diamides, polyamides, and N-acyl heterocycles. Furthermore, its rigid thiophene core is an ideal scaffold for the construction of complex molecular architectures, such as C2-symmetric ligands for asymmetric catalysis. The successful application of catalysts derived from this compound in highly enantioselective transformations highlights its significant potential in the development of advanced materials and stereoselective synthetic methodologies.

Polymerization Research of 2,5 Thiophenedicarbonyl Dichloride and Its Derivatives

Polycondensation Reactions Involving 2,5-Thiophenedicarbonyl Dichloride

Polycondensation is a primary method for synthesizing polymers from 2,5-thiophenedicarbonyl dichloride and its parent diacid, 2,5-thiophenedicarboxylic acid. This approach has been instrumental in creating a variety of polyesters and poly(ether ketone)s with tailored properties.

Synthesis of Poly(ether ketone)s via Friedel-Crafts Polymerization

While direct search results on the Friedel-Crafts polymerization of 2,5-thiophenedicarbonyl dichloride for poly(ether ketone)s were not explicitly detailed, this method is a standard and powerful tool for synthesizing aromatic polyketones. The reaction typically involves the electrophilic substitution of an aromatic compound with an acyl chloride, such as 2,5-thiophenedicarbonyl dichloride, in the presence of a Lewis acid catalyst. The resulting poly(ether ketone)s would be expected to exhibit high thermal stability and mechanical strength, characteristic of this class of polymers.

Impact of Reaction Mediums on Polymerization Efficiency (e.g., Ionic Liquids)

The choice of reaction medium can significantly influence polymerization outcomes. Ionic liquids (ILs) have been investigated as alternative solvents and electrolytes in the synthesis of thiophene-based polymers. researchgate.net Research has shown that using ILs in the electropolymerization of thiophene (B33073) and its derivatives can lead to polymers with enhanced electrochemical activity, conductivity, and porosity. researchgate.net Specifically, both imidazolium (B1220033) and pyrrolidinium-based ionic liquids have been used, with the nature of the ionic liquid affecting the morphology and electrochemical properties of the resulting polymer films. researchgate.net For instance, pyrrolidinium-based ionic liquids have been found to produce smoother polymer films. researchgate.net The wide electrochemical window and low volatility of ionic liquids make them advantageous for these syntheses. researchgate.net

Development of Bio-Based Polyesters Derived from 2,5-Thiophenedicarboxylic Acid

There is a growing focus on developing sustainable polymers from renewable resources. 2,5-thiophenedicarboxylic acid (TDCA), which can be derived from biomass sources like adipic acid, is a key monomer in this effort. mdpi.comresearchgate.net Researchers have successfully synthesized a range of 100% bio-based polyesters through a two-stage melt polycondensation process, reacting TDCA or its dimethyl ester with various bio-based diols. mdpi.comacs.orgbohrium.com

These bio-based polyesters exhibit a range of properties that can be controlled by varying the length of the aliphatic diol used in the synthesis. mdpi.com For example, polyesters synthesized with glycols containing 3 to 6 methylene (B1212753) groups have been characterized for their molecular, structural, and thermal properties. mdpi.com The resulting polymers, such as poly(propylene thiophenedicarboxylate) (PPTF), poly(butylene thiophenedicarboxylate) (PBTF), poly(pentamethylene thiophenedicarboxylate) (PPeTF), and poly(hexylene thiophenedicarboxylate) (PHTF), have shown excellent thermal stability and, in some cases, biodegradability. mdpi.combohrium.com The mechanical and gas barrier properties of these materials make them promising alternatives to petroleum-based polyesters like poly(ethylene terephthalate) (PET) for applications in packaging. mdpi.combohrium.com

| Polymer | Diol Used | Bio-based Content | Key Findings |

| PPTF, PBTF, PPeTF, PHTF | 1,3-Propanediol, 1,4-Butanediol, 1,5-Pentanediol, 1,6-Hexanediol | 100% | Glycol length modulates chain mobility and material properties. mdpi.com |

| PPSTF Copolyesters | 1,3-Propanediol, Succinic Acid | 100% | Excellent thermal stability and controllable mechanical properties. acs.org |

| PBSTh Copolyesters | 1,4-Butanediol, Succinic Acid | High | High molecular weight and good mechanical and barrier properties. bohrium.com |

Synthesis of High Refractive Index Polyarylates

The incorporation of sulfur-containing moieties, such as the thiophene ring, is a known strategy for increasing the refractive index of polymers. acs.org Polyarylates, a class of polyesters derived from aromatic dicarboxylic acids and bisphenols, can be designed to have high refractive indices. By using 2,5-thiophenedicarbonyl dichloride as a monomer, it is possible to synthesize polyarylates with enhanced optical properties. Research has shown that the introduction of sulfur atoms is effective in increasing refractive indices. acs.org Furthermore, the synthesis of polymers containing dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) has resulted in materials with exceptionally high refractive indices, demonstrating the potential of complex thiophene structures in this application. rsc.org

| Monomer/Structural Unit | Resulting Polymer Type | Refractive Index (n) | Key Features |

| Dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) | Vinyl polymers | 1.72–1.74 | High thermal stability and transparency. rsc.org |

| Tetraphenylethane skeleton | Acrylate polymers | ~1.60 | Low birefringence. rsc.org |

| Phosphorus and sulfur-containing derivatives | Thiol-ene polymers | 1.698–1.721 | High glass transition temperature and transparency. acs.org |

Design and Synthesis of Functional Polymeric Systems Utilizing Thiophene Units

The electronic properties of the thiophene ring make it a valuable component in the design of functional polymers for electronic and optoelectronic applications.

Integration of Thiophene Rings into Conjugated Polymer Backbones for Electronic Applications

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional electrical and optical properties, as well as their chemical and thermal stability. nih.govnumberanalytics.com These polymers, which feature a backbone of alternating single and double bonds, possess a delocalized π-electron system that facilitates charge transport. nih.gov The integration of thiophene rings into these backbones is a key strategy for developing materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com

The properties of these conjugated polymers can be fine-tuned by modifying their chemical structure. nih.gov For instance, introducing electron-withdrawing groups to the thiophene backbone can create polymers suitable for hole transport in organic thin-film transistors. rsc.org The synthesis of regioregular polythiophenes, where the monomer units are arranged in a specific orientation, is crucial for achieving close packing of the polymer chains and maximizing electrical conductivity. nih.gov Various synthetic strategies, including nickel- and palladium-based catalytic systems, have been developed to produce these highly ordered polymers. nih.govrsc.org Furthermore, thiophene derivatives like 3,4-ethylenedioxythiophene (B145204) (EDOT) are widely used to create polymers such as PEDOT:PSS, a benchmark material in bioelectronics for applications like neural probes and biosensors. frontiersin.orgacs.orgmdpi.com

Donor-Acceptor (D-A) Type Polymers for Optoelectronic and Photocatalytic Devices

Donor-Acceptor (D-A) conjugated polymers are a cornerstone of modern organic electronics, enabling the development of solution-processed devices like solar cells, light-emitting diodes, and photodetectors. rsc.org The D-A architecture involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This design facilitates intramolecular charge transfer (ICT), which is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its optical bandgap. nih.gov

Thiophene and its oligomers are widely used as effective electron-donor units in these systems due to their excellent charge transport properties and chemical stability. nih.gov Research has demonstrated that combining thiophene-based donors with various acceptor units, such as benzothiadiazole, allows for the synthesis of low bandgap polymers that can absorb a broader range of the solar spectrum, a critical feature for enhancing the power conversion efficiency (PCE) of polymer solar cells. acs.org For instance, copolymers combining benzothiadiazole with fluorene (B118485) and cyclopentadithiophene have been synthesized via Stille and Suzuki couplings, achieving improved PCE through enhanced photon absorption. acs.org

In the realm of photocatalysis, thiophene-containing D-A polymers have shown significant promise. A notable example is a 2D sp²-carbon-linked conjugated polymer (2D CCP-Th) synthesized through Knoevenagel polymerization between a bithiophene-based donor and an electron-accepting core. mdpi.com This material, when used as a photocathode, demonstrated a superb hydrogen evolution photocurrent density, significantly outperforming many traditional materials. mdpi.com Density functional theory (DFT) calculations confirmed that the thiophene units act as the electron donor sites, which are critical for the photocatalytic process. mdpi.com The strategic combination of donor and acceptor moieties in these polymers leads to efficient charge separation and transfer, which are essential for both photovoltaic and photocatalytic applications. mdpi.commdpi.com

Table 1: Properties of Thiophene-Based Donor-Acceptor Polymers

| Polymer System | Donor Unit(s) | Acceptor Unit(s) | Polymerization Method | Key Finding/Application | Reference(s) |

|---|---|---|---|---|---|

| PTT2BTF | Thienothiophene, Thiophene, Fluorene | - | Suzuki Coupling | p-channel FET characteristics with hole mobility of 6.3 x 10⁻⁵ cm²/Vs. | nih.gov |

| PCBTTD | Carbazole, Terthiophene | - | Suzuki Coupling | Hole mobility of 4.36 × 10⁻⁴ cm² V⁻¹ s⁻¹. | acs.org |

| PTTPBT | Terthiophene | Dithienopyrrolobenzothiadiazole | Stille Coupling | Optical bandgap of 2.1 eV. | acs.org |

| PTPDPBT | Terthiophene | Thieno[3,4-c]pyrrole-4,6-dione | Stille Coupling | Optical bandgap of 1.9 eV. | acs.org |

Synthesis of Thiophene-Bearing Poly(2-oxazoline)s and Poly(2-oxazine)s as Precursors for Conductive Polymers

Intrinsically conductive polymers face challenges related to mechanical stability and processability. A successful strategy to overcome these limitations is the synthesis of stable, processable precursor polymers that can be converted into the final conductive material after fabrication. Thiophene-substituted poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi) represent a promising class of such precursors. mdpi.comnih.govresearchgate.net

The synthesis involves creating thiophene-functionalized 2-oxazoline or 2-oxazine monomers. These monomers can then be polymerized using standard cationic ring-opening polymerization (CROP) methods to yield well-defined polymers with narrow to moderate dispersity. mdpi.comresearchgate.net This approach allows for the covalent integration of thiophene units into a thermally stable and potentially melt-processable polymer backbone. mdpi.comnih.gov

Key findings from research in this area include:

Monomer Synthesis: A series of thiophene-substituted 2-oxazolines (2Ox) and 2-oxazines (2Ozi) have been synthesized with yields exceeding 50% on a gram scale. mdpi.comresearchgate.net

Polymerization: Cationic ring-opening polymerization yields thiophene-bearing polymers with predictable molecular weights and structures. nih.govresearchgate.net

Thermal Properties: The resulting polymers exhibit glass transition temperatures (Tg) between 50 °C and 100 °C and are thermally stable beyond 250 °C. mdpi.comresearchgate.net

Copolymerization: Random copolymers can be produced by including aliphatic 2-oxazolines during polymerization, which enables the tailoring of polymer properties for specific applications like melt extrusion or electrospinning. mdpi.comresearchgate.net

This method provides a versatile platform for creating precursor materials that can later be converted, for example through oxidative coupling of the pendant thiophene groups, into conductive polymer systems for applications in bioelectronics and functional biomaterials. mdpi.com

Exploration of Advanced Polymer Architectures

Beyond linear polymers, derivatives of 2,5-thiophenedicarbonyl dichloride are instrumental in constructing more complex, advanced polymer architectures, including microporous networks, regioregular structures, and graft copolymers.

Formation of Microporous Polymer Networks via Oxidative Coupling

Microporous polymer networks (MPNs) built from thiophene-based monomers have garnered significant attention due to their high surface area, robust chemical and thermal stability, and well-defined porosity. acs.org These properties make them highly suitable for applications in gas storage, separation, and chemical sensing. acs.org

The synthesis typically involves a two-step process. First, multifunctional monomers, often with a central core like tetraphenylmethane (B1200815) and radiating thiophene arms, are synthesized using methods like Stille or Suzuki coupling. acs.org Second, these monomers undergo oxidative coupling polymerization, which can be achieved either chemically (e.g., using iron(III) chloride) or electrochemically, to form the cross-linked, insoluble network. acs.org

Electrochemical polymerization in a boron trifluoride diethyl etherate (BFEE)/dichloromethane (DCM) mixture has been shown to generate MPN films with optimized porosity. acs.org Research has yielded MPNs with exceptionally high BET surface areas (SBET), reaching up to 2020 m²/g for bulk powders and 2135 m²/g for thin films. acs.org These high-surface-area, electron-rich MPN films have been successfully used as electrochemical sensors, demonstrating increased cathodic responses for the detection of electron-deficient nitroaromatic compounds like 1,3,5-trinitrobenzene. acs.org

Regioregular Polythiophenes and Their Chemosensing Properties

The performance of polythiophenes in electronic applications is critically dependent on their molecular structure, specifically their regioregularity. When polymerizing asymmetrically substituted thiophenes (like 3-alkylthiophenes), different couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). nih.gov Regiorandom polymers contain a mixture of these couplings, leading to steric repulsion between side chains in HH linkages. This forces the polymer backbone to twist, disrupting π-conjugation and diminishing electronic properties. nih.gov

In contrast, regioregular polythiophenes, which consist almost exclusively of HT couplings, can adopt a more planar conformation. This planarity maximizes the overlap of π-orbitals along the backbone, leading to a highly conjugated system with enhanced conductivity and charge carrier mobility. nih.gov The synthesis of structurally homogenous, defect-free regioregular polythiophenes has been a major breakthrough, enabling the development of high-performance electronic materials. nih.gov

Synthetic strategies like the McCullough method or Grignard Metathesis (GRIM) polymerization, often using nickel catalysts, are employed to achieve high degrees of regioregularity. nih.gov The well-defined structure and superior electronic properties of regioregular polythiophenes make them excellent candidates for chemosensors. The interaction of an analyte with the polymer can induce changes in its conformation or electronic state, which can be detected as a measurable change in conductivity or optical properties.

Graft Copolymers and Macromonomers Incorporating Thiophene Functionality

Graft copolymers, which consist of a main polymer backbone with polymeric side chains (grafts), offer a powerful way to combine the properties of different polymers into a single material. Incorporating thiophene functionality into these advanced architectures can yield materials with unique self-assembly behaviors and combined properties, such as conductivity from the polythiophene grafts and solubility or processability from the main chain.

Several synthetic strategies are employed:

Grafting-from: This method involves initiating the polymerization of thiophene monomers from a macroinitiator backbone. For example, a polystyrene backbone can be functionalized with groups that initiate the oxidative polymerization of thiophene, chemically grafting polythiophene chains onto the polystyrene. researchgate.netresearchgate.net

Grafting-to: In this approach, pre-synthesized, end-functionalized polythiophene chains are attached to a reactive polymer backbone. Thiol-ene "click" chemistry has been used to graft vinyl-terminated poly(3-hexylthiophene) onto thiol-modified silicon dioxide surfaces, creating stable, solvent-impervious semiconducting films. nih.govbohrium.com

Grafting-through (Macromonomer method): This strategy involves the synthesis of a "macromonomer"—a polymer chain with a polymerizable group at one end. A thiophene-end-functionalized oligo(D,L-lactide) has been created and subsequently polymerized via oxidative coupling to form "hairy-rod" type conjugated polymers, where a rigid polythiophene backbone is decorated with flexible polylactide side chains. mdpi.com

These advanced architectures are being explored for a range of applications, from stabilizing thin films in organic field-effect transistors (oFETs) to creating functional nanoprobes for biomedical imaging. nih.govrsc.org

Spectroscopic and Computational Investigations of 2,5 Thiophenedicarbonyl Dichloride Derivatives

Advanced Spectroscopic Characterization of Derived Compounds and Polymers

Spectroscopic methods are indispensable for the detailed characterization of compounds and polymers derived from 2,5-thiophenedicarbonyl dichloride. These techniques provide insights into the molecular structure, composition, and physical properties of the synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of derivatives of 2,5-thiophenedicarbonyl dichloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected molecular structure.

For instance, in the synthesis of polyesters derived from 2,5-thiophenedicarboxylic acid (a derivative of the dichloride), ¹H-NMR spectroscopy is used to confirm the chemical structures of the resulting polymers. mdpi.com The spectra of these homopolyesters show characteristic peaks that can be assigned to the different protons in the polymer chain, and the absence of extra signals confirms the purity of the synthesized samples. mdpi.com For example, the ¹H NMR spectrum for a polymer derived from dithieno[3,2-b:2',3'-d]thiophene revealed a singlet for the vinylene proton at δ 8.01 ppm, two β dithienothiophene protons at δ 7.67 ppm, and a thiophene (B33073) proton at δ 7.13 ppm. ep2-bayreuth.de

Similarly, ¹³C NMR is used to identify the carbon skeleton of the molecule. For 2,5-thiophenedicarboxylic acid itself, characteristic peaks are observed in the ¹³C NMR spectrum that correspond to the carboxylic acid carbons and the carbons of the thiophene ring. chemicalbook.com In a study of thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), a derivative of 2,5-thiophenedicarbonyl dichloride, the ¹³C NMR spectrum showed signals at δ = 13.6 (for the methyl group), 110.5, 130.1, 136.7, 141.8, 154.0, and 158.4 (for the C=O group) ppm. researchgate.net

Interactive Table: ¹H NMR Data for a Dithienothiophene-based Polymer ep2-bayreuth.de

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Vinylene proton | 8.01 (s) |

| β Dithienothiophene protons | 7.67 (s) |

Interactive Table: ¹³C NMR Data for Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (Me) | 13.6 |

| Aromatic/Heterocyclic C | 110.5 |

| Aromatic/Heterocyclic C | 130.1 |

| Aromatic/Heterocyclic C | 136.7 |

| Aromatic/Heterocyclic C | 141.8 |

| Aromatic/Heterocyclic C | 154.0 |

Mass Spectrometry and Infrared (IR) Spectroscopy for Molecular Identification

Mass spectrometry and Infrared (IR) spectroscopy are complementary techniques used for the identification and characterization of molecules. Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, while IR spectroscopy identifies the functional groups present.

High-resolution mass spectrometry (HR-MS) is often used to confirm the elemental composition of newly synthesized compounds. For example, in the characterization of sulfur-containing monomers derived from D-xylose and 2-deoxy-D-ribose, HR-MS was used to find the exact mass of the synthesized molecules, which matched the calculated values. rsc.org

Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of functional groups. In polymers derived from 2,5-thiophenedicarbonyl dichloride, the IR spectra would show characteristic absorption bands for the C=O stretching of the carbonyl groups and the C-S stretching of the thiophene ring. For instance, the IR spectrum of polythiophene shows characteristic peaks for C-S stretching vibration of the thiophene ring and the in-plane stretching vibration of C-H. researchgate.net In a study of thiophene-based covalent organic frameworks, IR spectroscopy was used to identify the successful formation of the framework, showing characteristic peaks for various vibrational modes. mit.edu

Interactive Table: Characteristic IR Absorption Bands for Thiophene Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=C antisymmetric and symmetric stretching | 1425 and 1471 | ep2-bayreuth.de |

| C-H out-of-plane vibration | 806 | ep2-bayreuth.de |

| C-S stretching vibration | 812 | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy for Electronic and Optical Properties

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic and optical properties of thiophene-based compounds and polymers. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the onset of the absorption peak can be used to estimate the optical band gap of the material.

For polymers derived from 2,5-thiophenedicarbonyl dichloride, the UV-Vis spectra can provide insights into the extent of conjugation along the polymer backbone. For example, in a study of triarylamine copolymers containing dibenzo[b,d]thiophene units, the maximum absorption in solution was found to be between 380 and 430 nm. researchgate.net The optical band gap of these polymers can be estimated from the onset of the absorption peak. researchgate.net In another study on dithienothiophene-based copolymers, the UV-Vis absorption spectrum showed a peak at about 250 nm attributed to the π-π* transition of the thiophene rings and a peak at 382 nm due to the π-π* transition of the dithienothiophene moiety. ep2-bayreuth.de The onset of the absorption in the visible region, around 1.8-2.0 eV, was used to determine the HOMO-LUMO gap. ep2-bayreuth.de

Interactive Table: UV-Vis Absorption Data for Thiophene-Based Polymers

| Polymer System | λmax (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Dithienothiophene-based copolymer | 382 | ~1.8-2.0 | ep2-bayreuth.de |

| Triarylamine-dibenzo[b,d]thiophene copolymers | 380-430 | Not specified | researchgate.net |

| Benzothiophene-based polymer 1 | 401 | Not specified | mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. For semi-crystalline polymers derived from 2,5-thiophenedicarbonyl dichloride, XRD patterns can reveal information about the degree of crystallinity, the arrangement of polymer chains, and the interlayer spacing.

In a study of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a thiophene-based polymer, synchrotron X-ray diffraction was used to study the microstructure of thin films. acs.orgucsb.edu The XRD patterns showed peaks corresponding to the lamellar spacing of the π-stacked polymer chains. acs.org For a PBTTT with a C12 alkyl chain, the d-spacing of the a-axis was found to be 19.6 Å. acs.org The sharpness and intensity of the diffraction peaks can also indicate the degree of structural ordering and crystallinity within the polymer film. mdpi.com For instance, a sharper diffraction peak for the (100) plane in a thiophene-based copolymer compared to a benzodithiophene-based copolymer suggested its higher crystallinity. mdpi.com

Interactive Table: XRD Data for Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) Thin Films acs.org

| Alkyl Chain | Substrate | d-spacing of a-axis (Å) |

|---|---|---|

| C12 | OTS/SiO₂ | 19.6 |

| C14 | OTS/SiO₂ | ~21.5 |

| C12 | Bare SiO₂ | 19.6 |

Computational Chemistry Approaches for Thiophene-Based Systems

Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into the electronic structure, molecular conformation, and properties of thiophene-based systems at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. By solving the Kohn-Sham equations, DFT can predict various properties, including optimized molecular geometries, electronic energy levels (HOMO and LUMO), and vibrational frequencies.

In the study of derivatives of 2,5-thiophenedicarbonyl dichloride, DFT calculations have been used to understand their molecular conformation and electronic properties. For example, DFT calculations at the B3LYP/G-311 level of theory were performed on thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone). researchgate.net The calculations revealed that while the experimental X-ray structure showed a high degree of planarity, the optimized gas-phase structure allowed for free rotation of the substituents. researchgate.net DFT can also be used to predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be used to calculate UV-Vis spectra. jchps.com

DFT calculations are also valuable for studying the properties of thiophene-based polymers. They can be used to predict the HOMO and LUMO energy levels, which are crucial for applications in organic electronics. nih.gov A study on thiophene-2-carboxamide derivatives used DFT to investigate how different substituents affect their shapes and electronic properties, finding that the HOMO-LUMO energy gap ranged from 3.11 to 3.83 eV depending on the functional groups. nih.gov

Interactive Table: Selected Calculated Bond Lengths (Å) for Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) researchgate.net

| Bond | Experimental (Å) | Calculated (DFT) (Å) |

|---|---|---|

| N1–C10 | 1.394(2) | 1.413 |

Interactive Table: Calculated HOMO-LUMO Energy Gaps (ΔEH-L) for Thiophene-2-carboxamide Derivatives nih.gov

| Derivative Type | Energy Gap (eV) |

|---|---|

| 3-hydroxy derivatives (3a-c) | Moderate |

| 3-methyl derivatives (5a-c) | Lowest (22.9–12.0%) |

Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of polymer chains at an atomic level. For polymers derived from 2,5-thiophenedicarbonyl dichloride, such as polyamides or polyesters, MD simulations provide critical insights into their structure-property relationships. These simulations model the movement and interactions of atoms over time, governed by a defined force field, allowing researchers to predict macroscopic properties from microscopic behavior.

The fundamental steps in performing MD simulations for these polymers involve constructing an initial model of the polymer chains, running the simulation to generate trajectories of atomic positions, and analyzing these trajectories to extract meaningful data. youtube.com Key properties that can be investigated include:

Thermomechanical Properties: Simulations can predict important material properties like the glass transition temperature (Tg) and mechanical moduli. The Tg, which marks the transition from a rigid, glassy state to a more rubbery state, can be determined by observing changes in density or other properties as a function of temperature in the simulation. mdpi.com The elastic modulus and shear modulus, which describe the material's stiffness and resistance to deformation, can also be calculated from the simulated stress-strain behavior. mdpi.com Studies on other thiophene-based polymers have shown that the inclusion of the thiophene unit can act as an "anti-plasticizer," increasing the Tg and elastic modulus of the polymer. escholarship.org

A summary of properties accessible through MD simulations for polymers containing 2,5-thiophenedicarbonyl dichloride units is presented in the table below.

These computational techniques are invaluable for designing new polymers with tailored properties, enabling the virtual screening of different chemical modifications to the 2,5-thiophenedicarbonyl dichloride backbone before undertaking costly and time-consuming laboratory synthesis.

Theoretical Prediction of Optical and Electronic Properties in Conjugated Systems

The incorporation of the 2,5-thiophenedicarbonyl dichloride moiety into conjugated polymers creates materials with interesting optical and electronic properties suitable for applications in organic electronics. rsc.orgresearchgate.net Theoretical and computational methods, particularly those based on quantum mechanics, are essential for understanding and predicting these properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are the most widely used methods for this purpose. acs.org

These computational approaches allow for the detailed investigation of the electronic structure of oligomers and polymers derived from 2,5-thiophenedicarbonyl dichloride. Key parameters that can be accurately predicted include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic characteristics of a material. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the band gap (Egap), is a crucial parameter that determines the polymer's conductivity and its optical absorption properties. acs.orgnih.gov A smaller band gap generally leads to higher conductivity and absorption at longer wavelengths. nih.gov

Electronic Absorption Spectra: TDDFT calculations can predict the electronic absorption spectra of these conjugated systems. This involves calculating the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO), and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. acs.org These theoretical spectra can be directly compared with experimental UV-Vis absorption data.

Influence of Substituents: Theoretical studies are particularly effective at elucidating the effect of different chemical groups attached to the polymer backbone. For instance, attaching electron-donating or electron-withdrawing groups can significantly alter the electronic structure. acs.org Research on similar thiophene-based systems has shown that strong electron-withdrawing groups (like -NO2 or -CN) can lower the HOMO and LUMO energy levels and narrow the band gap, causing a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov Conversely, sterically demanding substituents can induce twisting in the polymer backbone, which may disrupt conjugation and lead to a larger band gap and a blue-shift in the spectrum. acs.org

The table below presents representative data from theoretical calculations on thiophene-based conjugated systems, illustrating the types of predictions that can be made for derivatives of 2,5-thiophenedicarbonyl dichloride.

Table 2: Predicted Electronic Properties of Thiophene-Based Chromophores (Example Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Max Absorption λ (nm) |

|---|---|---|---|---|

| FICR (Reference) | -5.48 | -3.50 | 1.98 | - |

| FICD1 (-Cl groups) | -5.59 | -3.67 | 1.92 | 801 |

| FICD2 (-NO2 groups) | -5.87 | -4.14 | 1.73 | 815 |

| FICD5 (-CN groups) | -5.79 | -4.04 | 1.75 | 813 |

Data adapted from a computational study on cyclopenta-thiophene chromophores to illustrate the effect of different acceptor groups. nih.gov

These theoretical predictions are vital for the rational design of new conjugated polymers. By computationally screening various derivatives of 2,5-thiophenedicarbonyl dichloride, researchers can identify promising candidates with optimized electronic and optical properties for specific applications, such as organic photovoltaics, light-emitting diodes, and sensors, thereby guiding synthetic efforts. rsc.org

Advanced Materials Science Applications of 2,5 Thiophenedicarbonyl Dichloride Derivatives

Organic Electronics and Optoelectronics Research

Derivatives of 2,5-thiophenedicarbonyl dichloride are instrumental in the advancement of organic electronics and optoelectronics. The inherent properties of the thiophene (B33073) ring, such as its electron-rich nature, planarity, and structural versatility, make it an excellent component for creating materials with tailored electronic and light-interacting functionalities. mdpi.compkusz.edu.cn

Development of Conducting Polymers for Organic Thin-Film Transistors and Light-Emitting Diodes

Thiophene-based polymers are a cornerstone of research for active materials in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.govnih.gov The rigid and planar structure of the thiophene unit, when incorporated into a polymer backbone, facilitates strong intermolecular π-π stacking. This ordering is crucial for efficient charge carrier transport, a key requirement for high-performance OTFTs. nih.govrsc.orgscispace.com Judicious design of monomers derived from 2,5-thiophenedicarbonyl dichloride allows for the creation of solution-processable polymer semiconductors with excellent self-organization capabilities, leading to OTFTs with superior field-effect transistor properties. nih.govscispace.com

In the realm of OLEDs, polythiophenes and their derivatives are recognized for their tunable light-emitting properties. pkusz.edu.cn By modifying the structure of the thiophene-based polymer, for instance by inserting substituted phenylene rings into the polythiophene backbone, researchers can control the emission color, ranging from blue to green. acs.org This structural tuning also influences the polymer's electronic structure and can significantly enhance photoluminescence (PL) efficiencies, a critical factor for bright and efficient OLEDs. pkusz.edu.cnacs.org Thienothiophene derivatives, which feature fused thiophene rings, have been shown to be promising materials for constructing energy-based semiconductors for OLEDs due to their electron-rich and delocalized systems. beilstein-journals.org Heterojunction OLEDs fabricated with layers of different thiophene/phenylene co-oligomer derivatives have demonstrated the ability to control charge transport and emission zones within the device, leading to improved performance. nih.gov

Materials for Organic Photovoltaic Cells and Dye-Sensitized Solar Cells

The structural versatility and favorable electronic properties of thiophene derivatives make them prime candidates for use in solar energy conversion technologies, specifically organic photovoltaic cells (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.comrsc.org In both types of devices, thiophene-based materials play a crucial role as either the light-absorbing layer or the electron donor.

In OPVs, thiophene-based conjugated oligomers and polymers are extensively used as donor materials in bulk-heterojunction (BHJ) devices, often blended with fullerene acceptors. rsc.orgrsc.org The incorporation of fused thiophene units can lead to a red-shift in the material's absorption spectrum, allowing for more efficient harvesting of sunlight. mdpi.com Furthermore, the well-defined molecular structures of thiophene oligomers can lead to crystalline features in the solid state, which benefits charge carrier transport and ultimately enhances device efficiency. rsc.orgrsc.org Research has shown that engineering these materials, for example by creating bihalogenated thiophene-based terpolymers, can lead to high power conversion efficiencies (PCEs). acs.org For instance, a device based on a specific terpolymer achieved a PCE of 15.2% when processed with an environmentally friendly solvent. acs.org

Performance of Thiophene-Based Solar Cells

| Device Type | Thiophene Derivative | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OPV | Fused Aromatic Ring Molecule (9) / PC71BM | PCE | 4.0% | mdpi.com |

| OPV | Bihalogenated Terpolymer (PM7(ClCl = 0.2)) | PCE | 15.2% | acs.org |

| OPV | 3D Thiophene-Annulated Perylene Dye (tetra-PBI-S) | PCE | High | nih.gov |

| DSSC | Bithiophene Derivative (5a) + N3 Dye | Jsc | 18.14 mA cm-2 | nih.gov |

| DSSC | Bithiophene Derivative (5a) + N3 Dye | IPCE | >65% (300-650 nm) | nih.gov |

Investigation of Electrochromic Materials Derived from Thiophene-2,5-Diesters

Thiophene-2,5-diesters, which can be synthesized from 2,5-thiophenedicarbonyl dichloride, are a class of materials investigated for their electrochromic properties. researchgate.net Electrochromism is the phenomenon where a material reversibly changes color upon the application of an electrical voltage. This property is key for applications such as smart windows, displays, and data storage. researchgate.net

Research into a series of thiophene-2,5-dicarboxylic acid diesters has shown that their electrochemical reduction occurs in a two-step single-electron transfer process. researchgate.net This process forms radical anions and subsequently dianions at specific voltage ranges. These changes in the electronic state of the molecules correspond to a change in their optical properties, i.e., a color change. The performance and stability of electrochromic devices based on these materials are influenced by the nature of the ester groups attached to the thiophene core. researchgate.net Copolymers incorporating thiophene derivatives have also demonstrated significant potential for electrochromic device applications, exhibiting stability, rapid response times, and good optical contrast. rsc.org For example, polymers based on 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) have been shown to exhibit multiple colors—camel, olive green, and dark blue—at different applied potentials. researchgate.netbohrium.com

Electrochromic Properties of Thiophene-Based Polymers

| Polymer | Applied Voltage (V) | Observed Color | Reference |

|---|---|---|---|

| PdTT | 0.0 | Camel | researchgate.netbohrium.com |

| 0.8 | Olive Green | researchgate.netbohrium.com | |

| 1.0 | Dark Blue | researchgate.netbohrium.com | |

| PBOTT-BTD | Neutral State | Green | pkusz.edu.cn |

| PBOTT-BTD | Oxidized State | Blue | pkusz.edu.cn |

Sensing Technologies and Diagnostic Research

The unique electrochemical and optical properties of polymers derived from 2,5-thiophenedicarbonyl dichloride also make them highly suitable for the development of advanced sensing technologies. These materials can be designed to respond to specific analytes, leading to applications in environmental monitoring and medical diagnostics.

Design of Electrochemical Sensors Utilizing Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic receptors designed to selectively bind to a specific target molecule. youtube.comresearchgate.netnih.gov When used as the recognition element in an electrochemical sensor, they offer high selectivity, stability, and are low-cost to produce. researchgate.netmdpi.com Electropolymerization is a common method for creating thin, uniform MIP films on an electrode surface, and thiophene derivatives are excellent monomers for this process due to their ability to form conductive polymers. youtube.commdpi.comnih.gov

The process involves polymerizing a thiophene-based functional monomer in the presence of a template molecule (the analyte to be detected). youtube.com After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and chemical functionality to the template. youtube.com When the sensor is exposed to a sample containing the target analyte, the analyte rebinds to these cavities, generating a measurable electrochemical signal. A novel thiophene-derivative has been used to create a MIP via an environmentally friendly electrosynthesis process for the detection of tyrosine, demonstrating the potential of this approach. mdpi.com Researchers are actively developing MIP-based sensors using polythiophene films for the highly sensitive and selective determination of various biomolecules. youtube.comnih.gov

Exploration of Chemo- and Ionosensing Polymers with Chromatic Responses

Polymers derived from thiophene can be designed as chemosensors that signal the presence of a specific chemical or ion through a change in color, known as a chromatic response. rsc.org This phenomenon is often linked to the polymer's electrochromic properties, where interaction with an analyte triggers a change in the polymer's conjugation and, consequently, its light absorption characteristics. acs.org

For example, water-soluble, regioregular polythiophenes have been developed for chemosensitive and ionochromatic sensing in aqueous environments. acs.org The binding of certain ions to the polymer chain can induce conformational changes that alter the electronic structure and lead to a visible color change. These systems can be highly selective, allowing for the detection of specific analytes. rsc.org Research has focused on designing polythiophene chemosensors and understanding the factors that govern their allosteric sensing behavior to achieve signal amplification upon analyte binding. rsc.org The development of such materials opens the door to simple, visual detection methods for a variety of target species. mdpi.com

Future Research Directions and Challenges in 2,5 Thiophenedicarbonyl Dichloride Chemistry

Development of Novel and Green Synthetic Methodologies

A primary challenge in the broader application of 2,5-Thiophenedicarbonyl dichloride lies in its synthesis. Traditional methods often rely on stoichiometric reagents and harsh conditions, which can be inefficient and environmentally burdensome. For instance, a common route involves the reaction of adipic acid with an excess of thionyl chloride, which serves as both a reactant and a solvent, often catalyzed by pyridine (B92270). This process generates significant volatile by-products and requires energy-intensive steps to remove the excess thionyl chloride.

Future research is increasingly focused on developing "green" and more efficient synthetic pathways. Key areas of investigation include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can drastically improve atom economy and reduce waste. Research into novel catalysts for the direct carbonylation or carboxylation of the thiophene (B33073) ring at the 2 and 5 positions is a significant goal.

Alternative Reagents: The use of thionyl chloride poses handling and environmental risks. Exploring milder and safer chlorinating agents or developing synthetic routes that bypass the need for such aggressive reagents is a critical research direction.

Bio-Based Feedstocks: A major advancement towards sustainability involves the use of renewable starting materials. Adipic acid, a precursor in some synthetic routes, can be derived from renewable sources like glucaric or muconic acid. mdpi.com Research focused on optimizing the conversion of these bio-based acids into 2,5-thiophenedicarboxylic acid, the direct precursor to the dichloride, represents a significant step towards creating a fully "green" polymer building block.

Process Intensification: Methodologies such as flow chemistry and microwave-assisted synthesis offer potential for shorter reaction times, improved yields, and enhanced safety. mdpi.com Applying these techniques to the synthesis of 2,5-Thiophenedicarbonyl dichloride could lead to more efficient and scalable production processes.

The overarching challenge is to create synthetic methods that are not only environmentally benign but also cost-effective, enabling the wider industrial adoption of materials derived from this promising monomer.

Deeper Understanding of Structure-Property Relationships in Thiophene-Based Polymers

2,5-Thiophenedicarbonyl dichloride is a precursor to a wide array of polymers, primarily polyamides and polyesters, through polycondensation reactions with various diamines and diols. A crucial area of ongoing research is to establish clear and predictable relationships between the chemical structure of these polymers and their resulting material properties.

The incorporation of the rigid thiophene ring into the polymer backbone imparts significant effects on the material's characteristics. For instance, in bio-based polyesters, the stiffness of the 2,5-thiophenedicarboxylic acid (TFDCA) unit leads to strong crystallization capabilities. springerprofessional.de This directly influences the thermal and mechanical properties. Research has shown that by systematically varying the length of the diol or diamine co-monomer, a wide range of properties can be achieved. For example, in poly(alkylene 2,5-thiophenedicarboxylate)s, the length of the glycol subunit is an effective tool for modulating chain mobility, which in turn controls the development of amorphous, crystalline, and mesophase structures within the polymer. mdpi.comresearchgate.net This control over the microstructure is directly responsible for the final mechanical and gas barrier performance.

Key research questions in this area include:

How does the choice of co-monomer (e.g., aliphatic vs. aromatic diamines/diols) influence polymer solubility, processability, and thermal stability?

What is the precise impact of the thiophene unit on the optoelectronic properties, such as band gap, charge transport, and luminescence, in conjugated polymers? nih.govresearchgate.net

How can copolymerization, for example by creating poly(amide-imide)s or copolyesters, be used to fine-tune properties like biodegradability, gas permeability, and mechanical toughness for specific applications? springerprofessional.demdpi.com

Systematic studies that correlate monomer structure with polymer performance are essential for designing materials with desired characteristics, from flexible films to high-strength fibers.

Below is an interactive data table summarizing research findings on the structure-property relationships in polyesters derived from 2,5-thiophenedicarboxylic acid (TFDCA) and various diols.

| Polymer Name | Diol Used | Key Structural Feature | Resulting Properties | Reference |

| Poly(propylene succinate-co-2,5-thiophenedicarboxylate) (PPSTF) | 1,3-Propanediol | Random copolyester with varying TFDCA content | Excellent thermal stability, controllable mechanical properties, superior gas barrier, tunable biodegradability. | springerprofessional.de |

| Poly(butylene succinate-co-butylene 2,5-thiophenedicarboxylate) (PBSTh) | 1,4-Butanediol | Random copolyester with varying TDCA content | High molecular weight, enhanced crystallization with TDCA content. | researchgate.net |

| Poly(alkylene 2,5-thiophenedicarboxylate)s (PPTF, PBTF, PPeTF, PHTF) | Propanediol, Butanediol, Pentanediol, Hexanediol | Homopolyesters with varying glycol methylene (B1212753) units | Glycol length modulates chain mobility, affecting crystalline structure, mechanical response, and gas barrier properties. | mdpi.comresearchgate.net |

| Poly(butylene 2,5-thiophenedicarboxylate-co-ε-caprolactone) (PBTFCLs) | 1,4-Butanediol & PCL diol | Copolymers with flexible caprolactone (B156226) segments | Properties can be modulated by introducing flexible segments into the rigid PBTF backbone. | researchgate.net |

Exploration of New Application Domains for Thiophene-Derived Functional Materials

While traditional applications for high-performance polymers like polyamides and polyesters include fibers and engineering plastics, the unique electronic and physical properties of the thiophene ring open up a vast landscape of advanced applications. A significant challenge and opportunity for future research is to explore and develop these new domains for materials derived from 2,5-Thiophenedicarbonyl dichloride.

Emerging application areas include:

Organic Electronics: Thiophene-based polymers are renowned semiconductors. numberanalytics.com Materials synthesized from 2,5-Thiophenedicarbonyl dichloride could find use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net The ability to tune the electronic properties through co-monomer selection is particularly advantageous here.

High-Performance Barrier Materials: Polyesters derived from 2,5-thiophenedicarboxylic acid have demonstrated excellent gas barrier properties, outperforming some conventional packaging materials. mdpi.com This makes them highly suitable for sustainable and high-performance food and medical packaging applications.

Energy Storage: The conjugated nature of thiophene-based polymers makes them promising candidates for electrode materials in batteries and supercapacitors. mdpi.com Research into donor-acceptor copolymers has shown that thiophene-based structures can offer high charge storage capacity and stability, making them suitable for hybrid electrochromic and energy storage devices. mdpi.comresearchgate.netjmaterenvironsci.com

Membranes for Gas Separation: The rigidity and defined structure of polyamides and polyimides containing the thiophene unit could be leveraged to create membranes with specific pore sizes and chemical affinities, enabling efficient separation of gas mixtures.

Biomedical Applications: The biocompatibility and ease of functionalization of some thiophene derivatives make them attractive for biomedical uses. mdpi.comhutchisonlab.org This could include drug delivery systems, components for medical devices, or scaffolds for tissue engineering.

The key to unlocking these applications is the rational design of polymer structures to achieve the specific combination of properties required for each domain, from electronic conductivity to biocompatibility.

Advanced Computational Design and Predictive Modeling for Targeted Material Properties

The traditional, Edisonian approach to materials discovery, which relies on synthesizing and testing large numbers of compounds, is time-consuming and expensive. A major future direction in the chemistry of 2,5-Thiophenedicarbonyl dichloride involves the use of advanced computational methods to design materials in silico before they are ever synthesized in the lab.

Computational techniques like Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for predicting the properties of yet-to-be-made molecules and polymers. researchgate.netjmaterenvironsci.com For example, DFT can be used to calculate the electronic structure (HOMO/LUMO energy levels), which is crucial for predicting the optical and electronic properties of polymers for use in solar cells or OLEDs. researchgate.netresearchgate.net One study specifically used DFT calculations to analyze the structural parameters of compounds synthesized directly from 2,5-Thiophenedicarbonyl dichloride, finding good agreement with experimental X-ray diffraction data. researchgate.net

Future research challenges and opportunities in this area include:

Developing Accurate Predictive Models: Creating robust models that can accurately predict a range of properties, including mechanical strength, thermal stability, solubility, and gas permeability, based solely on the chemical structure of a polymer derived from 2,5-Thiophenedicarbonyl dichloride.

High-Throughput Virtual Screening: Using computational power to rapidly screen vast virtual libraries of potential polymers. For instance, by computationally "reacting" 2,5-Thiophenedicarbonyl dichloride with thousands of different diamines, researchers can identify the most promising candidates for a specific application, such as a membrane with high CO2 selectivity. nih.gov

Machine Learning Integration: Employing machine learning and artificial intelligence to analyze large datasets from both computational and experimental results. mdpi.com These models can identify complex structure-property relationships that may not be obvious to human researchers, accelerating the design of new materials with highly specific, targeted properties.

The ultimate goal is to create a closed-loop system where computational models predict promising new material structures, which are then synthesized and tested experimentally, with the results being fed back into the model to improve its predictive accuracy. This synergy between computation and experimentation holds the key to the rapid discovery and optimization of the next generation of materials derived from 2,5-Thiophenedicarbonyl dichloride.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,5-thiophenedicarbonyl dichloride, and how can purity be validated?

- Methodology : The compound is synthesized via reaction of 2,5-thiophenedicarboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Purification involves distillation under reduced pressure.

- Validation : Purity is assessed using:

-

NMR spectroscopy : Peaks at δ 8.24 (s, 2H, thiophene) in H NMR and δ 160.6 (C=O) in C NMR .

-

Infrared spectroscopy : A strong carbonyl stretch at 1680 cm confirms the dichloride functional group .

-

Elemental analysis : Matches theoretical values for CHClOS (MW: 209.05) .

Physical Property Value Source Melting Point 43–47°C Boiling Point 150–152°C (11 mmHg) Density 1.586 g/cm³

Q. What safety protocols are critical when handling 2,5-thiophenedicarbonyl dichloride?

- Hazards : Corrosive (GHS Category 1B), causes severe skin burns and eye damage (GHS Category 2A) .

- Protocols :

- Use nitrile gloves, chemical-resistant goggles, and a fume hood.

- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does 2,5-thiophenedicarbonyl dichloride function as a precursor in asymmetric catalysis?

- Application : It synthesizes chiral bis(oxazoline) ligands for copper- or ruthenium-catalyzed asymmetric cyclopropanation reactions .

- Experimental Design :

React with chiral amino alcohols (e.g., (1R,2S)-norephedrine) in dichloromethane.

Monitor reaction progress via TLC (Rf ~0.5 in CHCl:EtO 8:1).

Characterize ligands using X-ray crystallography to confirm stereochemistry .

Q. What factors influence the stability of 2,5-thiophenedicarbonyl dichloride in solution?

- Key Factors :

- Moisture : Rapid hydrolysis to 2,5-thiophenedicarboxylic acid; use anhydrous solvents (e.g., THF, toluene).

- Temperature : Degrades above 60°C; store at 2–8°C .

- Mitigation : Conduct reactions under argon/Na₂SO₄ drying tubes and avoid prolonged heating.